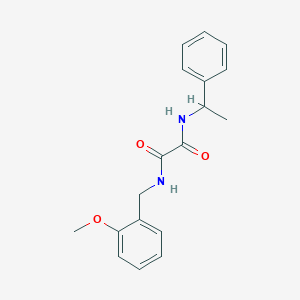
N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride
Overview
Description
N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as gefitinib and is classified as a tyrosine kinase inhibitor. It was first synthesized in the late 1990s and has since been studied for its potential use in cancer treatment.
Mechanism of Action
N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride works by binding to the ATP-binding site of the EGFR and inhibiting its activity. This prevents the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting the activity of EGFR, N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to radiation therapy. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. It is also relatively easy to synthesize and has good solubility in water. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, which can complicate the interpretation of results. It also has limited efficacy in certain types of cancer, which can limit its usefulness as a therapeutic agent.
Future Directions
There are several future directions for the study of N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride. One area of research is the development of new analogs and derivatives that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients will respond to treatment with N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride. Additionally, there is ongoing research into the use of N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride in combination with other drugs or therapies to improve its effectiveness in treating cancer.
Scientific Research Applications
N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. By inhibiting the activity of EGFR, N~2~-(3-fluorophenyl)-2,4-quinazolinediamine hydrochloride can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
2-N-(3-fluorophenyl)quinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4.ClH/c15-9-4-3-5-10(8-9)17-14-18-12-7-2-1-6-11(12)13(16)19-14;/h1-8H,(H3,16,17,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQZOIKFHECIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4106499.png)
![N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4106513.png)

![5-[1-(4-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4106522.png)
![8-{[2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4106530.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106551.png)
![4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106553.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106560.png)
![3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4106566.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4106573.png)

![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B4106601.png)
![3-ethyl-6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4106608.png)
